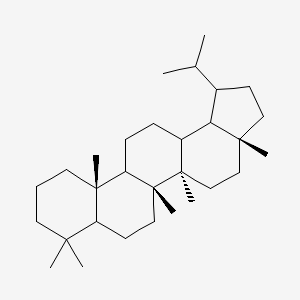

gamma-Lupane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gamma-Lupane, also known as this compound, is a useful research compound. Its molecular formula is C30H52 and its molecular weight is 412.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Properties

1. Antimicrobial Activity

Gamma-lupane and its derivatives have been investigated for their antimicrobial properties. A study highlighted that certain synthesized derivatives exhibited significant activity against various strains of Mycobacterium tuberculosis, including mono-resistant strains. The research utilized molecular docking and machine learning algorithms to predict the antitubercular activity of these compounds, revealing that some derivatives had comparable efficacy to standard antitubercular drugs like rifampicin .

2. Antitubercular Activity

Recent investigations into this compound derivatives have shown promising results in combating tuberculosis. The compounds demonstrated low cytotoxicity and did not induce resistance in Mycobacterium tuberculosis strains. Specifically, some derivatives were found to have minimum inhibitory concentrations (MICs) within the therapeutic range, making them potential candidates for further drug development against resistant strains of tuberculosis .

Case Studies

Case Study 1: Antitubercular Efficacy

A comprehensive study assessed the effectiveness of this compound derivatives on Mycobacterium tuberculosis H37Rv strains. The findings indicated that out of 17 tested compounds, several showed high selectivity index values, suggesting their viability as future antitubercular agents. The structural analysis revealed that modifications in the azepano-lupane scaffold significantly influenced binding energy and biological activity .

| Compound | MIC (µM) | Activity Against Strains | Selectivity Index |

|---|---|---|---|

| Compound 7 | 0.0625 | H37Rv, Mono-resistant | High |

| Compound 14 | 0.125 | H37Rv, Mono-resistant | Moderate |

| Compound 20 | 0.25 | H37Rv, Wild-type | Low |

Análisis De Reacciones Químicas

Hydrolysis and Sugar Moieties in Lupane Glycosides

Lupane glycosides undergo acid-catalyzed hydrolysis to release monosaccharides. In a study isolating elesesterpene K (11 ), acid hydrolysis (2 mol/L HCl, 80°C, 4 h) liberated D-glucose and L-rhamnose. These sugars were identified via GC-MS after derivatization with L-cysteine methyl ester and N-trimethylsilylimidazole .

Table 1: GC-MS Parameters for Sugar Analysis

| Parameter | Value |

|---|---|

| Column | DB-1701 |

| Temperature Gradient | 220°C → 270°C (5°C/min) |

| Retention Times | D-glucose: 10.72 min; L-rhamnose: 8.78 min |

Functionalization at C-28 Position

The carboxyl group at C-28 is a key site for chemical modifications:

Amidation Reactions

Betulin-derived azepanobetulinic acid (19 ) reacts with propargylamine via the chloride method to form propargyl-amide 20 (64% yield). Key spectral data:

Table 2: Reaction Yields and Conditions

| Compound | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 20 | Propargyl amidation | Propargylamine, chloride method | 64% |

| 22 | Acetylation | Glacial AcOH, reflux | 79% |

Lactonization and Oxygenation

Elesesterpene A (1 ) features a 3,4-lactone ring formed via intramolecular esterification. Key NMR correlations:

Δ<sup>20(30)</sup> Isopropenyl Group

The terminal double bond at C-20 in 1 was confirmed by HMBC correlations:

X-ray Crystallographic Validation

The absolute configuration of 1 was determined via X-ray diffraction (Ga Kα radiation, CCDC 2111722):

Biological Activity-Driven Modifications

Lupane derivatives show tailored reactivity for bioactivity optimization:

Propiedades

Fórmula molecular |

C30H52 |

|---|---|

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

(1S,3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21-,22?,23?,24?,25?,27+,28-,29+,30+/m0/s1 |

Clave InChI |

NKMDIWKRKQFYPH-BYFOKHJKSA-N |

SMILES isomérico |

CC(C)[C@@H]1CC[C@]2(C1C3CCC4[C@]5(CCCC(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |

SMILES canónico |

CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |

Sinónimos |

lupane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.